molecular formula C19H23N3O4 B4964320 1-(3,4-dimethoxybenzyl)-4-(4-nitrophenyl)piperazine

1-(3,4-dimethoxybenzyl)-4-(4-nitrophenyl)piperazine

Cat. No. B4964320
M. Wt: 357.4 g/mol
InChI Key: CBJDCNBQAKGPGB-UHFFFAOYSA-N
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Description

1-(3,4-dimethoxybenzyl)-4-(4-nitrophenyl)piperazine, also known as R-1479, is a small molecule drug that has been extensively studied for its potential therapeutic applications. R-1479 belongs to the class of piperazine compounds and is known to have antiviral properties.

Scientific Research Applications

  • Synthesis of Polyamides Containing Uracil and Adenine : Research has shown that piperazine, which is structurally related to 1-(3,4-dimethoxybenzyl)-4-(4-nitrophenyl)piperazine, can be used in the synthesis of polyamides containing uracil and adenine. These polyamides have molecular weights ranging from 1000-5000 and are soluble in water, which suggests potential applications in biopolymers or drug delivery systems (Hattori & Kinoshita, 1979).

  • Cardiotropic Activity of Cyclic Methoxyphenyltriazaalkanes : Another study explored the cardiotropic activities of a group of compounds structurally similar to 1-(3,4-dimethoxybenzyl)-4-(4-nitrophenyl)piperazine. It was found that certain derivatives exhibited significant antiarrhythmic activity, suggesting potential therapeutic applications in cardiovascular diseases (Mokrov et al., 2019).

  • Synthesis and Biological Evaluation of Novel Piperazine Containing Hydrazone Derivatives : In this research, derivatives of piperazine were synthesized and tested for their anticholinesterase activities. These compounds, which are structurally related to 1-(3,4-dimethoxybenzyl)-4-(4-nitrophenyl)piperazine, showed potential as treatments for conditions involving cholinesterase, like Alzheimer's disease (Kaya et al., 2016).

  • GC–MS and GC–IR Analysis of Regioisomeric Piperazine Derivatives : This study synthesized and analyzed N,N-disubstituted piperazines, similar to 1-(3,4-dimethoxybenzyl)-4-(4-nitrophenyl)piperazine. The research focused on their properties as potential designer drug analogues, providing important insights into the chemical characteristics of these compounds (Almalghrabi et al., 2021).

properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O4/c1-25-18-8-3-15(13-19(18)26-2)14-20-9-11-21(12-10-20)16-4-6-17(7-5-16)22(23)24/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBJDCNBQAKGPGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 5261072

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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